molecular formula C10H16O4S B7805133 (1S)-(+)-10-Camphorsulfonic acid

(1S)-(+)-10-Camphorsulfonic acid

Cat. No.: B7805133
M. Wt: 232.30 g/mol
InChI Key: MIOPJNTWMNEORI-OMNKOJBGSA-N
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Description

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a chiral sulfonic acid derived from camphor, a bicyclic monoterpene. Its absolute configuration (1S,4R) was confirmed via X-ray crystallography and electronic circular dichroism (ECD) spectroscopy combined with time-dependent density functional theory (TD-DFT) calculations . The crystal structure reveals a hydronium ion (H₃O⁺) associated with the sulfonate group, forming the species H₃O⁺·C₁₀H₁₅O₄S⁻ . CSA is enantiomerically pure (>99% optical purity) as demonstrated by NMR with chiral solvating agents (e.g., (1R,2R)-1,2-diphenylethylenediamine) and GC/MS using chiral columns . It is widely used in pharmaceuticals for chiral resolution, catalysis, and as a precursor in organic synthesis .

Properties

IUPAC Name

[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPJNTWMNEORI-OMNKOJBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name d-Camphorsulfonic acid
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Vapor Pressure

0.00000007 [mmHg]
Record name d-Camphorsulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3144-16-9
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Reaction Mechanism and Stereochemical Control

Camphor’s bicyclic structure undergoes sulfonation at the C10 methyl group through a multistep mechanism:

  • Retro-semipinacol rearrangement : Protonation of camphor’s ketone oxygen initiates cleavage of the C1–C2 bond, forming a tertiary carbocation at C3.

  • Deprotonation and alkene formation : Loss of a β-hydrogen from the C10 methyl group generates a conjugated diene intermediate.

  • Electrophilic sulfonation : Sulfuric acid reacts with the alkene via electrophilic addition, installing the sulfonic acid group at C10.

  • Semipinacol rearrangement : Re-establishment of the ketone functionality yields 10-camphorsulfonic acid.

The stereochemical outcome at C1 and C4 is dictated by the camphor skeleton’s inherent chirality, ensuring preferential formation of the (1S,4R)-configuration.

Optimization of Reaction Conditions

Early procedures suffered from low yields (<50%) due to competing side reactions, such as over-sulfonation and decomposition. Modern adaptations address these issues through:

  • Temperature control : Maintaining the reaction at 0–5°C minimizes degradation.

  • Solvent selection : Acetic anhydride acts as both a solvent and dehydrating agent, enhancing sulfonation efficiency.

  • Stoichiometry : A 1:1.2 molar ratio of camphor to H₂SO₄ balances reactivity and byproduct formation.

Table 1: Classical Sulfonation Parameters and Outcomes

ParameterValue/RangeImpact on Yield/Purity
Reaction Temperature0–5°CMaximizes regioselectivity
H₂SO₄ Equivalents1.2 eqMinimizes over-sulfonation
Reaction Time4–6 hoursCompletes rearrangement
Post-Reaction QuenchingIce-water bathPrevents decomposition

Resolution of Racemates and Enantiomeric Purification

Crude sulfonation yields a racemic mixture of (1S)-(+)- and (1R)-(–)-10-camphorsulfonic acid. Isolation of the (1S)-enantiomer employs resolution techniques leveraging CSA’s chiral recognition properties.

Diastereomeric Salt Formation

(1S)-(+)-CSA forms insoluble diastereomeric salts with chiral amines, enabling mechanical separation:

  • Amine selection : Optically active amines (e.g., (R)-α-methylbenzylamine) preferentially bind the (1S)-enantiomer.

  • Solvent system : Ethanol/water mixtures (3:1 v/v) optimize salt crystallization.

  • Recrystallization : Repeated crystallization from acetone raises enantiomeric excess (ee) to >99%.

Table 2: Resolution Efficiency with Selected Amines

AmineSolventee (%)Yield (%)
(R)-α-MethylbenzylamineEthanol/water99.278
CinchonidineMethanol97.565
BrucineAcetone/water95.870

Large-Scale Industrial Resolution

Patent US4049703A details a liquid-ion exchange process for kilogram-scale resolution:

  • Ion-pair extraction : A secondary amine (e.g., Amberlite LA-2) in toluene selectively extracts (1S)-(+)-CSA from aqueous racemate solutions.

  • Back-extraction : Treatment with NaOH (pH 9) liberates CSA as its sodium salt, which is then acidified to recover the free acid.

  • Polyprotic acid advantage : Using H₂SO₄ instead of HCl improves CSA recovery to 92–98% per cycle by suppressing competing anion exchange.

Industrial-Scale Synthesis and Purification

Modern pharmaceutical production demands high-purity (1S)-(+)-CSA, necessitating advanced purification protocols.

Crystallization Dynamics

TCI America’s process (CAS 3144-16-9) achieves ≥99% purity via controlled crystallization:

  • Solvent polarity gradient : Gradual addition of hexane to CSA-saturated ethanol induces slow crystallization, minimizing occluded impurities.

  • Temperature ramping : Cooling from 50°C to –20°C over 12 hours yields large, pure crystals.

Table 3: Crystallization Conditions vs. Purity

Solvent Mix (Ethanol:Hexane)Cooling Rate (°C/h)Purity (%)Crystal Habit
1:1598.5Needles
1:3299.8Rhombohedral
1:5199.9Prismatic

Chromatographic Polishing

Residual camphor and sulfonic byproducts (<0.1%) are removed via:

  • Ion-exchange chromatography : Dowex 50WX4 resin preferentially retains sulfonic impurities.

  • Size-exclusion chromatography : Sephadex LH-20 separates CSA from higher-molecular-weight dimers.

Mechanistic Insights and Byproduct Analysis

Byproduct Formation Pathways

Common impurities arise from:

  • C8-sulfonation : Competing sulfonation at camphor’s C8 position (5–7% yield) due to transient carbocation rearrangements.

  • Dehydration artifacts : Elevated temperatures (>10°C) promote formation of anhydro-CSA derivatives.

Table 4: Byproduct Profiles Under Varied Conditions

ConditionC8-Sulfonate (%)Anhydro-CSA (%)
0°C, 4 hours5.20.3
25°C, 2 hours12.74.1
40°C, 1 hour18.99.8

Spectroscopic Monitoring

In-situ FTIR tracks reaction progress:

  • Disappearance of ν(C=O) : Camphor’s carbonyl stretch (1745 cm⁻¹) diminishes as ketone rearranges.

  • Emergence of ν(S=O) : Sulfonic acid S=O stretches (1170, 1040 cm⁻¹) confirm sulfonation .

Chemical Reactions Analysis

Types of Reactions

(1S)-(+)-10-Camphorsulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dichloromethane (CH2Cl2), ethanol (C2H5OH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield camphorquinone, while reduction can produce camphor .

Scientific Research Applications

Chiral Resolution

One of the primary applications of (1S)-(+)-10-Camphorsulfonic acid is as a chiral resolving agent. It selectively interacts with racemic mixtures to form diastereomeric salts that can be separated based on their physical properties.

Case Study: Resolution of 2,3-Diphenylpiperazine

A study demonstrated the efficient resolution of racemic 2,3-diphenylpiperazine using this compound. The process yielded enantiomers with high enantiomeric excess (ee):

EntryPiperazine (mmol)CSA (mmol)% ee (R,R)Yield (%)% ee (S,S)Yield (%)
11.52.2550425852
21.53.0758020
31.53.090326059
410.020.098257362

This study highlights the effectiveness of CSA in enhancing the enantiomeric purity of pharmaceutical compounds .

Synthesis of Pharmaceutical Compounds

This compound is employed in the synthesis of various pharmaceuticals, acting as a catalyst or reactant in chemical reactions.

Example: Synthesis of Osanetant

In the synthesis of osanetant, CSA was utilized as a chiral auxiliary to facilitate the formation of enantiopure products, demonstrating its role in pharmaceutical development .

Table: Pharmaceutical Applications

CompoundRole of CSA
OsanetantChiral auxiliary
ChloramphenicolResolution agent
Trimetaphan camsilateFormulation component

Materials Science

In materials science, this compound serves as a dopant for conducting polymers like polyaniline, enhancing their electrical properties.

Case Study: Polyaniline Nanofibers

Research has shown that chiral polyaniline nanofibers can be synthesized using CSA as a dopant through potentiostatic electropolymerization:

  • Method : Potentiostatic electropolymerization without template.
  • Outcome : Improved conductivity and stability of polyaniline structures .

Other Notable Applications

  • Catalysis : CSA is used in various catalytic processes due to its acidic properties and ability to stabilize reaction intermediates.
  • Organic Synthesis : It facilitates the synthesis of complex organic molecules by acting as a proton donor or acceptor in reactions.

Comparison with Similar Compounds

Key Research Findings

Chiral Resolution : CSA resolves tetrabenazine with >98% ee, outperforming tartaric acid derivatives in efficiency .

Acid Strength : CSA’s strong acidity can decompose sensitive compounds (e.g., Retro-2cycl), unlike milder acids like mandelic acid .

Thermodynamic Stability: CSA’s complexes with macrocycles are energetically favorable, enabling applications in catalysis and nanomaterials .

Biological Activity

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a chiral sulfonic acid that has garnered attention for its diverse biological activities and applications in organic synthesis and materials science. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, its role in polymer chemistry, and potential toxicity.

This compound is an organosulfonic compound characterized by the following chemical formula:

  • Molecular Formula : C₁₀H₁₆O₄S
  • CAS Number : 5872-08-2

The compound is derived from camphor, a bicyclic monoterpene, and exhibits chirality, which influences its interaction with biological systems and materials.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for use in pharmaceuticals and as a preservative in food products. In a study conducted by Biosynth, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Role in Polymer Chemistry

This compound is also utilized as a dopant in the synthesis of conducting polymers. For instance, it has been incorporated into polyaniline to enhance its electrical conductivity and optical properties. A study highlighted that doping polyaniline with CSA resulted in significant improvements in induced optical activity within the conduction band .

Toxicity and Safety Considerations

Despite its beneficial applications, this compound poses certain health risks. According to the Material Safety Data Sheet (MSDS), it can cause severe burns upon contact with skin and may lead to respiratory issues if inhaled . The compound is classified with high reactivity and moderate toxicity levels.

Case Study: Respiratory Effects

A notable case study reported that exposure to camphorsulfonic acid could lead to reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms following exposure . This highlights the importance of handling this compound with care in laboratory settings.

Research Findings

Recent studies have explored the use of this compound in various applications:

  • Electrochemical Applications : CSA has been used to create chiral metal-organic frameworks (MOFs), which exhibit unique electrochemical properties. These materials are promising for applications in sensors and catalysis .
  • Polymer Membranes : The incorporation of CSA into polymer membranes has been investigated for environmental separation technologies, showing potential for enhanced performance due to its hydrophilic nature .

Q & A

Q. How is CSA utilized for calibrating circular dichroism (CD) spectropolarimeters?

CSA is a standard calibrant for CD instruments due to its well-characterized Cotton effect. To calibrate:

  • Prepare a 1 mg/mL solution of CSA in water or a buffer (e.g., 150 mM NaCl, 20 mM Tris, pH 8.0).
  • Use a 1 mm path-length quartz cell equilibrated at 25°C.
  • Scan from 190–350 nm with a bandwidth of 1 nm, speed of 100 nm/min, and average 40 scans.
  • Validate calibration by confirming a peak ellipticity of ~190 mdeg at 290.5 nm and a trough at 204 nm .

Q. What protocols ensure effective use of CSA as a chiral resolving agent in enantiomer separation?

CSA is widely used for diastereomeric salt formation:

  • Dissolve racemic mixtures (e.g., tetrabenazine) in acetone or methanol.
  • Add stoichiometric equivalents of CSA (e.g., 1:1 molar ratio) to induce crystallization of diastereomeric salts.
  • Isolate crystals via vacuum filtration and confirm enantiopurity using polarimetry or HPLC with a chiral column .

Q. What are the optimal storage conditions to maintain CSA’s stability and optical activity?

  • Store CSA in airtight, light-protected containers at 4°C.
  • Avoid prolonged exposure to moisture (hygroscopic) or temperatures >25°C.
  • Monitor optical rotation ([α]²⁰/D = +19.9° in H₂O) periodically to detect degradation .

Advanced Research Questions

Q. How does CSA influence acid-catalyzed reaction mechanisms in organic synthesis?

CSA acts as a Brønsted acid catalyst in reactions like oxime reductions or esterifications:

  • For oxime reduction (e.g., to synthesize camphor-derived diamines), use CSA (1–2 eq) in methanol at 60°C for 12 hours.
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and characterize products using ¹H/¹³C NMR .

Q. What electrochemical behaviors does CSA exhibit under magnetic fields?

CSA’s enantiomers show magnetically modulated redox activity:

  • Perform cyclic voltammetry (CV) with a magnetized electrode (e.g., Pt) in 0.1 M CSA solution.
  • Observe current differences at -0.9 V: (1S)-CSA shows higher current with upward magnetization, while (1R)-CSA prefers downward orientation. This effect arises from spin-polarized electron transfer .

Q. How can CSA’s supramolecular interactions with macrocycles be analyzed?

To study CSA’s binding to pillararenes or cyclodextrins:

  • Prepare 3 × 10⁻⁵ M solutions of CSA and macrocycle in DMSO or water.
  • Use UV-Vis spectroscopy (200–500 nm) to detect hyper-/hypochromic shifts (e.g., ∆A at 300 nm for pillar[5]arene complexes).
  • Validate binding via ¹H NMR titration (e.g., chemical shift perturbations in CSA’s methyl or sulfonate groups) .

Q. What methodologies enable CSA derivatization for advanced chiral building blocks?

CSA can be transformed into iodocamphor or phthalimidocamphor intermediates:

  • Step 1: Convert CSA to 10-iodocamphor using HI and H₃PO₂ (72% yield).
  • Step 2: React with potassium phthalimide in DMF at 80°C for 6 hours.
  • Step 3: Condense with hydroxylamine to form oxime derivatives (92% yield).
  • Characterize intermediates via FT-IR (C=O stretch at 1740 cm⁻¹) and X-ray crystallography .

Key Notes

  • For synthetic applications, CSA’s enantiopurity (>99% ee) is critical to prevent racemization in chiral products.
  • Contradictions in nomenclature (e.g., "CSA" vs. "camsylate") require verification via CAS RN 3144-16-9 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S)-(+)-10-Camphorsulfonic acid
Reactant of Route 2
(1S)-(+)-10-Camphorsulfonic acid

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